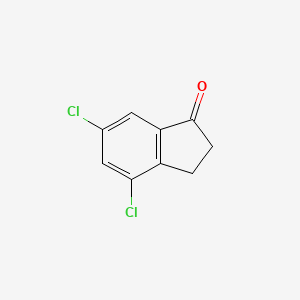

4,6-Dichloro-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNWTAXBIQGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480438 | |

| Record name | 4,6-Dichloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52397-81-6 | |

| Record name | 4,6-Dichloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-1-Indanone for Advanced Research

This guide provides a comprehensive technical overview of 4,6-dichloro-1-indanone, a halogenated bicyclic ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, mechanistic insights, and its potential applications in modern research.

Section 1: Core Compound Identity and Properties

This compound is a synthetically valuable intermediate belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The addition of two chlorine atoms to the aromatic ring significantly modulates the electronic properties and reactivity of the molecule, making it a unique building block for targeted synthesis.

Identifier:

Chemical Structure:

-

IUPAC Name: 4,6-dichloro-2,3-dihydro-1H-inden-1-one[3]

-

Synonyms: this compound, 4,6-dichloro-2,3-dihydroinden-1-one

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂O | [2][3] |

| Molecular Weight | 201.05 g/mol | [2][3] |

| Appearance | Solid | Inferred from supplier data |

| Melting Point | 118-123 °C | [4] |

| Boiling Point | 326 °C | [4] |

| Purity | ≥97% | |

| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in water. | Inferred from parent compound |

Section 2: Synthesis and Mechanistic Rationale

The primary and most effective method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation. This classic reaction provides a robust pathway to form the fused five-membered ring. The logical precursor for this synthesis is 3-(3,5-dichlorophenyl)propanoic acid.

The Strategic Choice of Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is the method of choice for several compelling reasons:

-

High Efficiency for Ring Closure: This reaction is particularly effective for forming 5- and 6-membered rings, where the reactive acylium ion is held in close proximity to the aromatic ring, favoring the intramolecular reaction.

-

Avoidance of Poly-Substitution: Unlike Friedel-Crafts alkylation, the product of acylation is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, preventing further acylation reactions. This ensures the formation of a mono-acylated product, which is crucial for synthetic control.

-

Generation of a Reactive Electrophile: The reaction proceeds through a highly reactive, resonance-stabilized acylium ion. This electrophile is readily attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, driving the cyclization.

The general mechanism involves the activation of a carboxylic acid derivative (typically an acyl chloride) with a Lewis acid, such as aluminum chloride (AlCl₃), or the use of a strong protic acid like polyphosphoric acid (PPA) directly with the carboxylic acid.

Visualizing the Synthetic Pathway

The synthesis of this compound is a two-step process starting from commercially available precursors. The workflow is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of substituted indanones, such as 4-chloro-1-indanone, via intramolecular Friedel-Crafts acylation.[5]

Part A: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichlorobenzaldehyde, malonic acid, and pyridine. Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progresses through a Knoevenagel-Doebner condensation to form 3,5-dichlorocinnamic acid.

-

Reduction: After cooling, the intermediate cinnamic acid derivative is reduced. A common method is catalytic hydrogenation using Pd/C under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then acidified with HCl and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-(3,5-dichlorophenyl)propanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Cyclization to this compound

-

Activation (Method 1 - Acyl Chloride): Gently reflux the 3-(3,5-dichlorophenyl)propanoic acid with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) for 1-2 hours to form the corresponding acyl chloride. Remove the excess SOCl₂ under reduced pressure.

-

Friedel-Crafts Reaction (Method 1): Dissolve the crude acyl chloride in dry DCM and cool the solution in an ice bath. Add anhydrous aluminum chloride (AlCl₃) portion-wise. The reaction is typically stirred at 0°C and then allowed to warm to room temperature.

-

Alternative (Method 2 - Direct Cyclization): Add the 3-(3,5-dichlorophenyl)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture with stirring (typically 80-100°C) for a few hours.

-

Reaction Quench: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up and Isolation: The aqueous mixture is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. The final product is purified by column chromatography on silica gel or by recrystallization.

Section 3: Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of its functional groups and comparison with analogous structures.[6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (2H, aromatic): Two singlets or narrow doublets for the aromatic protons (H-5 and H-7), deshielded by the adjacent chlorine atoms and carbonyl group. ~3.1-3.3 ppm (2H, triplet): Protons on C-3, adjacent to the aromatic ring. ~2.7-2.9 ppm (2H, triplet): Protons on C-2, adjacent to the carbonyl group and therefore more deshielded than typical alkyl protons. |

| ¹³C NMR (CDCl₃) | ~200-205 ppm: Carbonyl carbon (C-1). ~125-155 ppm: Six aromatic carbons, with quaternary carbons (C-3a, C-4, C-6, C-7a) showing distinct shifts. ~36-40 ppm: Aliphatic carbon C-3. ~25-30 ppm: Aliphatic carbon C-2. |

| IR Spectroscopy | ~1710-1730 cm⁻¹: Strong, sharp absorption characteristic of a conjugated ketone (C=O stretch). ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1580-1600 cm⁻¹: Aromatic C=C stretching. ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern. |

| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks around m/z 200, 202, and 204, reflecting the isotopic distribution of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak would be at m/z 200. Key Fragments: Loss of CO (m/z 172), and subsequent fragmentation of the chlorinated aromatic ring. |

Section 4: Reactivity and Applications in Drug Development

The chemical personality of this compound is defined by the interplay between its ketone functionality and the dichlorinated aromatic ring.

Key Reaction Pathways

The presence of the carbonyl group and adjacent α-protons allows for a range of classical ketone reactions:

-

Aldol Condensation: Reaction with aldehydes or ketones at the C-2 position to form α,β-unsaturated systems.

-

Alkylation/Halogenation: The α-protons at C-2 can be removed by a base to form an enolate, which can then be alkylated or halogenated.

-

Reduction: The ketone can be reduced to the corresponding indanol using reducing agents like sodium borohydride (NaBH₄).

The two electron-withdrawing chlorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to the parent 1-indanone.

Relevance in Medicinal Chemistry

The indanone core is a cornerstone in the development of therapeutics for neurodegenerative diseases.[7] For instance, Donepezil, a leading treatment for Alzheimer's disease, is a well-known indanone derivative. Indanones have been shown to act as potent inhibitors of enzymes like acetylcholinesterase (AChE) and can modulate the aggregation of amyloid-beta (Aβ) plaques, both of which are key pathological hallmarks of Alzheimer's disease.

The introduction of chlorine atoms onto the indanone scaffold serves multiple purposes in drug design:

-

Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Enhanced Binding Interactions: The chlorine atoms can form specific halogen bonds or other non-covalent interactions within the active site of a target protein, potentially leading to increased potency and selectivity.

Therefore, this compound represents a highly valuable starting material for the synthesis of novel, targeted libraries of compounds aimed at discovering new treatments for complex neurological disorders.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 2010, 63, 83–87.

-

PubChem. 3-(3,5-Dichlorophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

- Szychowski, K. A., & Gmiński, J. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.

-

Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. 2025. Available from: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

- Fillion, E., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 2012, 89, 115-125.

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Wikipedia. 1-Indanone. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H6Cl2O | CID 12206518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 6-DICHLORO-1-INDANONE 97 CAS#: 52397-81-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 4,6-Dichloro-1-indanone

Prepared by: Gemini, Senior Application Scientist

Introduction

4,6-dichloro-1-indanone is a halogenated aromatic ketone, a member of the indanone family of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and serving as a versatile synthetic intermediate in drug discovery.[1] A thorough understanding of the spectral characteristics of substituted indanones like this compound is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic chemistry. This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

The inherent asymmetry and substitution pattern of this compound give rise to distinct and predictable spectral signatures. This document serves as a practical reference for researchers, offering insights into the causal relationships between the molecular structure and its spectral output. The experimental protocols detailed herein represent robust, self-validating systems for acquiring high-fidelity spectral data.

Figure 1. Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. For this compound, we anticipate four distinct signals: two from the aliphatic protons on the cyclopentanone ring and two from the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~ 3.20 | Triplet (t) | ~ 6.0 | Aliphatic CH₂ adjacent to an aromatic ring. |

| H-2 | ~ 2.75 | Triplet (t) | ~ 6.0 | Aliphatic CH₂ alpha to the carbonyl group, deshielded. |

| H-7 | ~ 7.70 | Singlet (s) | - | Aromatic proton ortho to the carbonyl group, strongly deshielded. The meta coupling with H-5 is expected to be very small or unresolved. |

| H-5 | ~ 7.45 | Singlet (s) | - | Aromatic proton situated between two chlorine atoms. The meta coupling with H-7 is expected to be very small or unresolved. |

Expertise & Experience: Deciphering the Shifts and Splittings

The predicted chemical shifts are based on the analysis of related indanone structures.[2][3][4]

-

Aromatic Protons (H-5 and H-7): The electron-withdrawing nature of the carbonyl group significantly deshields the ortho proton (H-7), shifting it downfield to around 7.70 ppm.[5] The H-5 proton is flanked by two electronegative chlorine atoms, which also cause a downfield shift. The lack of adjacent protons for both H-5 and H-7 results in singlet signals, as the four-bond meta-coupling is typically too small to be resolved in a standard spectrum.

-

Aliphatic Protons (H-2 and H-3): The protons at the C-2 position are alpha to the carbonyl group, placing them in a deshielded environment and shifting their signal to approximately 2.75 ppm. The protons at C-3, being adjacent to the aromatic ring, are also deshielded, but to a lesser extent, appearing around 3.20 ppm. The vicinal coupling between the H-2 and H-3 protons, which are chemically non-equivalent but magnetically similar, will result in a triplet-of-triplets that often appears as a simple triplet due to similar coupling constants.

Figure 2. Predicted ¹H-¹H COSY correlations for this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C-1) | ~ 205.0 | Characteristic chemical shift for a ketone carbonyl carbon in a five-membered ring.[6] |

| C-7a | ~ 153.0 | Aromatic quaternary carbon adjacent to the carbonyl group. |

| C-3a | ~ 139.0 | Aromatic quaternary carbon. |

| C-6 | ~ 136.0 | Aromatic carbon bearing a chlorine atom. |

| C-4 | ~ 134.0 | Aromatic carbon bearing a chlorine atom. |

| C-5 | ~ 129.0 | Aromatic CH carbon. |

| C-7 | ~ 123.0 | Aromatic CH carbon. |

| C-2 | ~ 36.5 | Aliphatic CH₂ carbon alpha to the carbonyl. |

| C-3 | ~ 26.0 | Aliphatic CH₂ carbon. |

Expertise & Experience: Assigning the Carbon Signals

The assignments are based on established chemical shift ranges for substituted indanones and aromatic compounds.[4][7][8]

-

Carbonyl Carbon: The C-1 carbonyl carbon is the most deshielded, appearing at the lowest field (~205.0 ppm).

-

Aromatic Carbons: The quaternary carbons (C-3a, C-4, C-6, C-7a) are identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons directly bonded to chlorine (C-4 and C-6) will have their chemical shifts influenced by the electronegativity of the halogen. The remaining aromatic carbons with attached protons (C-5 and C-7) will appear in the typical aromatic region.

-

Aliphatic Carbons: The C-2 carbon, being alpha to the carbonyl, is more deshielded (~36.5 ppm) than the C-3 carbon (~26.0 ppm).

Figure 3. Key predicted Heteronuclear Multiple Bond Correlation (HMBC) for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 1715 | C=O stretch | Strong | Conjugated five-membered ring ketone. The exact position can be influenced by conjugation and ring strain.[4] |

| ~ 1600, 1470 | C=C aromatic ring stretch | Medium | Characteristic absorptions for the benzene ring. |

| ~ 3100-3000 | Aromatic C-H stretch | Medium-Weak | Stretching vibrations of the sp² C-H bonds on the aromatic ring. |

| ~ 2950-2850 | Aliphatic C-H stretch | Medium-Weak | Stretching vibrations of the sp³ C-H bonds of the CH₂ groups. |

| ~ 1100-1000 | C-Cl stretch | Strong | Characteristic absorption for aryl chlorides. |

Expertise & Experience: Interpreting Vibrational Modes

The most prominent feature in the IR spectrum of this compound will be the strong absorption band for the carbonyl (C=O) group. Its position at ~1715 cm⁻¹ is characteristic of an α,β-unsaturated ketone within a five-membered ring.[9][10] The presence of the aromatic ring will be confirmed by the C=C stretching bands and the aromatic C-H stretching vibrations. The strong C-Cl stretching bands in the fingerprint region provide further evidence for the halogenation of the aromatic ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 200, 202, 204 | [M]⁺ | Molecular ion peak. The characteristic 9:6:1 intensity ratio confirms the presence of two chlorine atoms. |

| 172, 174, 176 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation pathway for ketones. |

| 137, 139 | [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CO]⁺ fragment. |

| 102 | [C₇H₄Cl-CO]⁺ | Further fragmentation of the dichlorinated aromatic ring. |

Expertise & Experience: The Fragmentation Cascade

Upon electron ionization, this compound will form a molecular ion [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks at m/z 200, 202, and 204 with a characteristic intensity ratio of approximately 9:6:1.[4]

A primary fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 172 (and its isotopic peaks). Subsequent loss of a chlorine atom or further rearrangement and fragmentation of the aromatic ring would lead to the other observed fragment ions.

Figure 4. Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized yet robust protocols for obtaining high-quality spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (0 ppm).[2]

-

¹H NMR Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher for optimal resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or until a sufficient signal-to-noise ratio is achieved.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small, representative amount of solid this compound directly onto the Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the instrument's anvil.

-

Instrument Parameters (FTIR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.[2]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) is a standard method for this type of small molecule analysis.[2]

-

Instrument Parameters (EI):

-

Electron Energy: Typically 70 eV.

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded over a range of approximately 50-500 m/z.

-

References

-

Ahmedova, A., et al. (2018). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link]

-

Jasouri, R. A. S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. ResearchGate. Available at: [Link]

-

Agbade, P., et al. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 3-aryl-indanones 1. ResearchGate. Available at: [Link]

-

Shcherbinin, D. S., et al. (2022). Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data. Nature Communications, 13(1), 1369. Available at: [Link]

-

Sadowska, K., & Rój, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480–503. Available at: [Link]

-

PubChem. 1-Indanone. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kayal, S., & Mukherjee, S. (2018). Catalytic enantioselective cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles with exocyclic α,β-unsaturated ketones en route to 3,2'-pyrrolidinyl bispirooxindoles. The Royal Society of Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Chegg. (2017). Solved Analyze the ¹H NMR spectrum of 1-indanone. Chegg.com. Available at: [Link]

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

-

NIST. 5,6-Dimethoxy-1-indanone. NIST WebBook. Available at: [Link]

-

SpectraBase. 1-Indanone - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. 1-Indanone(83-33-0) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 10. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]

solubility of 4,6-Dichloro-1-indanone in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-1-indanone in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated bicyclic ketone with the molecular formula C₉H₆Cl₂O.[1][2] Its rigid, planar structure and the presence of both electron-withdrawing chloro groups and a polar carbonyl group make it a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry.[3] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility behavior is paramount for researchers and drug development professionals to ensure efficient and reproducible experimental outcomes.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. It is designed to equip researchers with the foundational knowledge and practical protocols to accurately measure and interpret solubility data, thereby facilitating informed decisions in solvent selection and process optimization.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4] The polarity of an organic molecule is a function of the presence and arrangement of polar functional groups and the overall molecular structure.

Molecular Structure of this compound:

-

Polar Groups: The carbonyl group (C=O) is a polar functional group that can act as a hydrogen bond acceptor.[5] This suggests that this compound will have some affinity for polar solvents.

-

Nonpolar Regions: The benzene ring and the hydrocarbon backbone are nonpolar, contributing to its solubility in nonpolar organic solvents.[5]

-

Halogenation: The two chlorine atoms are electronegative and contribute to the overall polarity of the molecule, though their effect is complex and can also enhance van der Waals interactions.

Based on its structure, this compound is expected to be soluble in a range of organic solvents.[3] Its solubility will likely be highest in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding, while also accommodating its nonpolar regions.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[6][7] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by analysis of the saturated solution.[8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent using the shake-flask method.

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. An excess is ensured when undissolved solid remains at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[9]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

For more effective separation, centrifuge the vials.[8]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible 0.45 µm filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique.

-

Analytical Techniques for Quantification

The choice of analytical technique depends on the required accuracy, the properties of the solute and solvent, and the available instrumentation.

| Analytical Technique | Principle | Advantages | Disadvantages |

| Gravimetric Analysis | A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is weighed.[10] | Simple, does not require a calibration curve. | Only suitable for non-volatile solutes and solvents; can be less accurate for low solubilities. |

| High-Performance Liquid Chromatography (HPLC) | The saturated solution is injected into an HPLC system, and the concentration is determined by comparing the peak area to a calibration curve. | Highly sensitive and specific; can separate the solute from impurities. | Requires method development and a calibrated instrument. |

| UV-Vis Spectroscopy | The absorbance of the saturated solution is measured at a wavelength where the solute absorbs and the solvent is transparent. The concentration is determined using a calibration curve (Beer-Lambert Law). | Fast and simple; widely available instrumentation. | Requires the solute to have a chromophore; potential for interference from impurities that absorb at the same wavelength. |

Data Presentation and Calculation

Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

Calculation from Gravimetric Analysis: Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot evaporated (mL)

Calculation from HPLC or UV-Vis Spectroscopy:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Solubility = Concentration of diluted sample × Dilution factor

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors, as depicted in the diagram below.

Sources

- 1. This compound | C9H6Cl2O | CID 12206518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound (EVT-3162474) | 52397-81-6 [evitachem.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-1-indanone

Introduction

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and pharmaceutical agents.[1] Its rigid framework is of significant interest in drug development, particularly for neurodegenerative diseases like Alzheimer's.[2][3] 4,6-dichloro-1-indanone (CAS No. 52397-81-6) is a key synthetic intermediate, offering multiple reaction sites for the construction of more complex molecular architectures.[4][5] The presence of two chlorine atoms on the aromatic ring provides both electronic modulation and potential vectors for further functionalization, for instance, through cross-coupling reactions.

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying principles and causalities behind experimental choices, ensuring a robust and reproducible process.

Retrosynthetic Analysis & Strategic Overview

The most reliable and widely adopted method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][6][7] This strategy involves the cyclization of a 3-arylpropanoic acid precursor. For our target, this compound, the logical precursor is 3-(3,5-dichlorophenyl)propionic acid. This precursor can be synthesized from commercially available starting materials such as 3,5-dichlorobenzyl chloride via a malonic ester synthesis pathway. This multi-step synthesis is designed to be efficient, scalable, and to yield a final product of high purity.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of 3-(3,5-Dichlorophenyl)propionic Acid

Principle and Mechanism

The synthesis of the carboxylic acid precursor is achieved via a classic malonic ester synthesis. This method is exceptionally reliable for forming carbon-carbon bonds. The process begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 3,5-dichlorobenzyl chloride. The resulting substituted malonic ester is subsequently hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired 3-(3,5-dichlorophenyl)propionic acid.[8]

Detailed Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

-

To a three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol.

-

Carefully add sodium metal (2.53 g, 110 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

To the resulting sodium ethoxide solution, add diethyl malonate (17.6 g, 110 mmol) dropwise at room temperature.

-

After the addition is complete, add 3,5-dichlorobenzyl chloride (19.5 g, 100 mmol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (3,5-dichlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Transfer the crude malonic ester to a 500 mL round-bottom flask. Add a solution of potassium hydroxide (22.4 g, 400 mmol) in 150 mL of ethanol/water (2:1 v/v).

-

Heat the mixture to reflux for 3 hours to ensure complete saponification of the esters.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. This will precipitate the dicarboxylic acid intermediate.

-

Heat the acidified mixture gently to 80-90 °C. Vigorous evolution of CO₂ will be observed as the malonic acid decarboxylates. Continue heating until gas evolution ceases (approx. 1-2 hours).

-

Cool the mixture to room temperature. The product, 3-(3,5-dichlorophenyl)propionic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.

Characterization of the Precursor

The identity and purity of the synthesized 3-(3,5-dichlorophenyl)propionic acid should be confirmed before proceeding.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol [9] |

| Melting Point | 56-60 °C[10] |

| ¹H NMR (CDCl₃) | δ ~2.7 (t, 2H), ~3.0 (t, 2H), ~7.1-7.3 (m, 3H) |

| ¹³C NMR (CDCl₃) | δ ~30, ~35, ~127, ~129, ~142, ~178 |

Part II: Intramolecular Friedel-Crafts Cyclization

Principle and Mechanism

This key step involves an electrophilic aromatic substitution where the acyl group, activated by a Lewis acid, attacks the aromatic ring to form the five-membered ketone ring.[11] The process begins by converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then forms a complex with a strong Lewis acid, such as aluminum chloride (AlCl₃), generating a highly electrophilic acylium ion.[6][7] This ion is then attacked intramolecularly by the electron-rich aromatic ring. The regioselectivity is dictated by the substitution pattern; cyclization occurs at the C2 position (ortho to the alkyl chain), leading exclusively to the 4,6-dichloro isomer. A final aqueous workup quenches the reaction and liberates the indanone product.[12]

Caption: Key steps in the intramolecular Friedel-Crafts cyclization.

Detailed Experimental Protocol

Step 1: Formation of the Acyl Chloride

-

Place 3-(3,5-dichlorophenyl)propionic acid (21.9 g, 100 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂).

-

Add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) to the flask.

-

Heat the mixture gently to 60-70 °C for 2 hours. The solid acid will dissolve as it converts to the liquid acyl chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(3,5-dichlorophenyl)propionyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Cyclization

-

Set up a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Add 200 mL of anhydrous dichloromethane to the flask and cool it to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (14.7 g, 110 mmol) to the stirred solvent.

-

Dissolve the crude acyl chloride from the previous step in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture onto 300 g of crushed ice containing 50 mL of concentrated HCl.

-

Stir vigorously until the ice has melted and the aluminum salts have dissolved in the aqueous layer.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part III: Comprehensive Characterization

A rigorous characterization is essential to confirm the structure and purity of the final product.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 52397-81-6 | [4][5] |

| Molecular Formula | C₉H₆Cl₂O | [4][5] |

| Molecular Weight | 201.05 g/mol | [4][5] |

| Appearance | White to pale yellow solid | [13] |

| Purity | ≥97% (typical) | [13] |

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum provides definitive structural information.

-

Aromatic Protons (δ 7.0-7.8 ppm): Two singlets (or narrow doublets due to meta-coupling) are expected for the two aromatic protons, H-5 and H-7. The deshielding effect of the carbonyl group will shift H-7 downfield relative to H-5.

-

Aliphatic Protons (δ 2.5-3.5 ppm): The protons on the five-membered ring appear as two distinct triplets, integrating to 2H each. The protons at C-3 (adjacent to the aromatic ring) will be slightly upfield from the protons at C-2 (α to the carbonyl group). This pattern is characteristic of the -CH₂-CH₂-C=O system in a constrained ring.[14][15]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum confirms the carbon skeleton.

-

Carbonyl Carbon (δ ~200-206 ppm): A characteristic peak for the ketone carbonyl carbon will be observed in the far downfield region.[12][16]

-

Aromatic Carbons (δ ~120-155 ppm): Six distinct signals are expected for the aromatic carbons. Two will be quaternary carbons bearing chlorine (C-4, C-6), two will be quaternary carbons of the fused ring system (C-3a, C-7a), and two will be protonated carbons (C-5, C-7).[2][17]

-

Aliphatic Carbons (δ ~25-40 ppm): Two signals will appear for the aliphatic carbons at C-2 and C-3.[12]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (~1710-1725 cm⁻¹): A strong, sharp absorption band characteristic of a five-membered ring ketone conjugated with an aromatic ring.[12]

-

Aromatic C=C Stretch (~1580-1600 cm⁻¹): Medium to strong absorptions from the benzene ring.

-

Aromatic C-H Stretch (~3050-3100 cm⁻¹): Weak to medium absorptions.

-

Aliphatic C-H Stretch (~2850-2960 cm⁻¹): Medium absorptions from the CH₂ groups.

-

C-Cl Stretch (~700-850 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides fragmentation data.

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 200, 202, and 204 will be observed due to the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak will be at m/z 200 (for C₉H₆³⁵Cl₂O).[5]

-

Key Fragments: A characteristic fragmentation pattern for indanones is the loss of carbon monoxide (CO, 28 Da), leading to a fragment ion [M-28]⁺.[12]

Consolidated Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.6 (s, 1H), ~7.4 (s, 1H), ~3.2 (t, 2H), ~2.8 (t, 2H) |

| ¹³C NMR | Chemical Shift (δ) | ~202 (C=O), ~153, ~139, ~138, ~135, ~125, ~123 (Aromatic C), ~36, ~26 (Aliphatic C) |

| IR | Wavenumber (cm⁻¹) | ~1715 (C=O), ~1590 (C=C), ~800 (C-Cl) |

| MS | Mass-to-charge (m/z) | 200/202/204 (M⁺ cluster), 172/174/176 ([M-CO]⁺ cluster) |

Safety and Handling

-

Reagents: Thionyl chloride and aluminum chloride are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

This compound: The product is harmful if swallowed and causes serious eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Reaction Quenching: The quenching of the Friedel-Crafts reaction with ice/HCl is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.

Conclusion

This guide details a robust and validated two-stage synthesis of this compound from 3,5-dichlorobenzyl chloride. The methodology relies on a classical malonic ester synthesis followed by an efficient intramolecular Friedel-Crafts acylation. The provided protocols, when followed with care, offer a reliable route to high-purity material. The comprehensive characterization data serves as a benchmark for researchers to validate their results, ensuring the quality of this versatile intermediate for applications in drug discovery and materials science.

References

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). Retrieved from [Link]

-

Shah, Z. A., & Khan, M. R. (2015). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzaldehyde. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,5-Dichlorophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of D: 3-(3,5-Dichlorophenyl)propyl azide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

-

Szymański, P., & Wolińska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 485-512. [Link]

-

Chegg. (2017, March 12). Solved: Analyze the 1H NMR spectrum of 1-indanone. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Nikpour, M., & Ghassemi, S. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 7(82), 52237-52264. [Link]

-

Filo. (2025, January 11). Analyze the 1H NMR spectrum of 1 indanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-1-indanone. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H6Cl2O | CID 12206518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 9. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. 3,5-Dichlorobenzaldehyde | 10203-08-4 [chemicalbook.com]

- 14. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]

- 15. Analyze the 1H NMR spectrum of 1 indanone. a) Is it the right compound? .. [askfilo.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 4,6-Dichloro-1-Indanone

This guide provides an in-depth overview of the essential safety and handling protocols for 4,6-dichloro-1-indanone, a chlorinated ketone intermediate crucial in various research and development applications, particularly in the synthesis of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The following sections detail the material's properties, associated hazards, and the necessary precautions to ensure a safe working environment.

Compound Identification and Properties

This compound is a solid, white to off-white crystalline substance.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 52397-81-6 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆Cl₂O | [2][3] |

| Molecular Weight | 201.05 g/mol | [2][3] |

| Melting Point | 118-123 °C | [1] |

| Boiling Point | 326 °C | [1] |

| Flash Point | 137 °C | [1] |

| Density | 1.447 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature | [1][4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[4] The signal word is "Warning".[2][4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P330: Rinse mouth.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Exposure Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] A face shield should be considered when there is a risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6] Nitrile gloves are a common choice, but it is crucial to check the glove manufacturer's compatibility data for chlorinated organic compounds. Dispose of contaminated gloves after use in accordance with good laboratory practices.[7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[7] However, if engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[7]

-

Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

-

Conditions: Store at room temperature, away from direct sunlight.[1][6]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[10][11]

The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7] Seek medical attention if symptoms persist.[6][12]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][13] Get medical aid if irritation develops or persists.[6]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[13] Continue rinsing and seek immediate medical attention.[6][12]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or seek immediate medical attention.[6][7]

Spills and Leaks

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Major Spills: In the case of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department or emergency response team.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Combustion may produce hazardous carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

The decision-making process for responding to an emergency involving this compound is outlined in the following diagram.

Caption: Emergency Response Decision Tree for this compound Incidents.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Waste Segregation: As a halogenated organic compound, it should be collected in a designated, labeled hazardous waste container for halogenated organic solids.[15] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[9][16]

-

Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[10][16]

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Toxicological Information

References

- Hazardous Waste Segregation. (n.d.).

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- Organic Solvents. (n.d.). Cornell EHS.

- This compound 97 CAS#: 52397-81-6. (n.d.). ChemicalBook.

- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2022, March 26). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- This compound. (n.d.). PubChem.

- Halogenated Solvents in Laboratories. (n.d.). Temple University.

- Chemical Storage and Handling Recommendations. (2016, April 7). NY.Gov.

- Specification for storage and transport of chlorinated acetone. (n.d.).

- Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. (n.d.). Cole-Parmer.

- This compound. (n.d.). Santa Cruz Biotechnology.

- What to do in a chemical emergency. (2024, October 10). GOV.UK.

- 4,7-DICHLORO-1-INDANONE. (n.d.). CymitQuimica.

- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.

- This compound. (n.d.). Sigma-Aldrich.

- This compound 97. (n.d.). ChemicalBook.

- Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.

- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Eurochlor.

- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Eurochlor.

- First Aid in Case of Pesticide Exposure. (n.d.). US EPA.

- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.

- ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor.

- Chemical Hazards. (n.d.). EHSO Manual 2025-2026.

- SAFETY DATA SHEET. (n.d.). AWS.

- 1-Indanone - SAFETY DATA SHEET. (n.d.).

- 1-Indanone - Safety Data Sheet. (2025, December 6). ChemicalBook.

- 1-Indanone - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 1-Indanone. (n.d.). PubChem.

Sources

- 1. 4 6-DICHLORO-1-INDANONE 97 CAS#: 52397-81-6 [m.chemicalbook.com]

- 2. This compound | C9H6Cl2O | CID 12206518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 52397-81-6 [sigmaaldrich.com]

- 5. 4 6-DICHLORO-1-INDANONE 97 | 52397-81-6 [amp.chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. fishersci.com [fishersci.com]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. bucknell.edu [bucknell.edu]

- 16. 7.2 Organic Solvents [ehs.cornell.edu]

The Strategic deployment of 4,6-Dichloro-1-Indanone in Modern Medicinal Chemistry: A Technical Guide

Preamble: The Enduring Legacy of the Indanone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a multitude of biological targets. The 1-indanone scaffold is a quintessential example of such a framework. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise engagement with protein binding pockets. The true value of the indanone core, however, lies in its synthetic tractability and the nuanced electronic and steric effects that can be elicited through aromatic and aliphatic substitution. This guide delves into the untapped potential of a specific, yet underexplored, analogue: 4,6-dichloro-1-indanone . We will explore its synthetic accessibility, its reactivity as a versatile intermediate, and its prospective applications in the rational design of next-generation therapeutic agents.

I. The Synthetic Rationale: Accessing the this compound Core

The cornerstone of any medicinal chemistry campaign is the efficient and scalable synthesis of the core scaffold. For this compound, the most logical and industrially viable approach is a classical intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid. This method offers high yields and regiochemical control, dictated by the directing effects of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound via a two-step sequence involving a Knoevenagel condensation followed by a reduction and subsequent intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(3,5-dichlorophenyl)propanoic acid

-

Reaction Setup: To a solution of 3,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 vol), add piperidine (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(3,5-dichlorophenyl)acrylic acid.

-

Reduction: The crude acrylic acid derivative is then subjected to catalytic hydrogenation using Palladium on carbon (Pd/C, 10 mol%) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

-

Purification: Filter the catalyst and concentrate the filtrate under reduced pressure to afford 3-(3,5-dichlorophenyl)propanoic acid, which can be purified by recrystallization if necessary.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: Convert the 3-(3,5-dichlorophenyl)propanoic acid to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) at room temperature.

-

Cyclization: In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2-1.5 eq), in an inert solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C. To this, add the freshly prepared acid chloride solution dropwise.

-

Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

II. Chemical Reactivity and Derivatization: A Gateway to Diverse Scaffolds

The true utility of this compound in medicinal chemistry lies in its potential for derivatization. The carbonyl group and the adjacent methylene (C2) position are prime handles for introducing molecular diversity. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring will likely enhance the reactivity of the C2 protons, facilitating enolate formation and subsequent reactions.

Key Derivatization Strategies:

-

α-Functionalization: The C2 position can be readily functionalized. For instance, bromination of the analogous 4-chloro-1-indanone has been reported to yield 2-bromo-4-chloro-1-indanone, a key intermediate for introducing nucleophiles.[1] This protocol can be adapted for the 4,6-dichloro analog.

-

Aldol Condensation: The enolate of this compound can react with various aldehydes to form 2-benzylidene-1-indanone derivatives. These derivatives have shown significant promise as anticancer agents by inhibiting tubulin polymerization.[2]

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine can yield Mannich bases, a class of compounds with a broad spectrum of biological activities.

-

Spirocyclization: The indanone core can be elaborated into more complex spirocyclic frameworks, which are of great interest in drug design due to their conformational rigidity and novelty.[3]

Experimental Protocol: α-Bromination of this compound

Objective: To synthesize 2-bromo-4,6-dichloro-1-indanone as a versatile intermediate.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or carbon tetrachloride.

-

Reagent Addition: At room temperature, add bromine (Br₂, 1.0-1.1 eq) dropwise to the solution. The disappearance of the bromine color indicates reaction progress.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude 2-bromo-4,6-dichloro-1-indanone by column chromatography or recrystallization.

III. Potential Therapeutic Applications: A Structure-Based Perspective

While direct biological data for this compound is scarce, we can infer its potential applications by examining the structure-activity relationships of related indanone derivatives and the general role of halogens in drug design.

A. Neurodegenerative Diseases: Targeting Cholinesterases and Amyloid Aggregation

The indanone scaffold is famously exemplified by Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][4] Numerous studies have explored modifications of the indanone core to develop multi-target-directed ligands that also inhibit amyloid-β (Aβ) aggregation and possess antioxidant properties.[5]

The 4,6-dichloro substitution pattern on the indanone ring could offer several advantages in this context:

-

Modulation of Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.

-

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active sites of target proteins like AChE, potentially enhancing binding affinity and selectivity.[6]

-

Metabolic Stability: The presence of chlorine atoms can block sites of potential metabolism, thereby increasing the half-life of the drug.

| Potential Target | Therapeutic Rationale | Role of 4,6-Dichloro Substitution | Supporting Evidence |

| Acetylcholinesterase (AChE) | Inhibition increases acetylcholine levels, improving cognitive function. | Enhanced binding affinity via halogen bonding; Improved BBB penetration. | Indanone is the core of Donepezil.[1][4] |

| Amyloid-β (Aβ) Aggregation | Inhibition prevents the formation of neurotoxic plaques. | Increased lipophilicity may favor interaction with Aβ peptides. | Various indanone derivatives inhibit Aβ aggregation.[5] |

| Monoamine Oxidase B (MAO-B) | Inhibition increases dopamine levels, relevant for Parkinson's disease. | Potential for specific interactions within the enzyme's active site. | Indanone derivatives are known MAO-B inhibitors.[7] |

B. Oncology: Tubulin Polymerization Inhibitors and Beyond

Indanone derivatives, particularly 2-benzylidene-1-indanones, have emerged as potent anticancer agents.[2] A primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

The 4,6-dichloro substitution could contribute to anticancer activity by:

-

Enhancing Cytotoxicity: The electronic properties of the dichlorinated ring can influence the molecule's interaction with the colchicine binding site on tubulin.

-

Overcoming Drug Resistance: The unique substitution pattern might lead to activity against cancer cell lines that have developed resistance to other tubulin inhibitors.

C. Antimicrobial Agents

The indanone scaffold has also been explored for the development of antibacterial and antifungal agents.[8] The introduction of electron-withdrawing groups, such as chlorine, has been shown to be beneficial for antimicrobial activity. The this compound core could serve as a starting point for the synthesis of novel antimicrobial compounds with improved potency and a broader spectrum of activity.

IV. Conclusion and Future Outlook

While this compound remains a relatively unexplored entity in medicinal chemistry, its structural features and the proven track record of the broader indanone family strongly suggest its potential as a valuable building block for the discovery of new therapeutic agents. Its straightforward synthesis and the reactivity of its core structure provide a versatile platform for the generation of diverse chemical libraries.

Future research should focus on the systematic exploration of derivatives of this compound, with a particular emphasis on their evaluation in assays relevant to neurodegenerative diseases, cancer, and infectious diseases. The insights gained from such studies will undoubtedly pave the way for the development of novel drug candidates with improved efficacy and safety profiles. As Senior Application Scientists, we believe that a deep understanding of the interplay between chemical structure, synthesis, and biological activity, as exemplified by scaffolds like this compound, is paramount to driving innovation in pharmaceutical research.

References

-